(S)-3-(4-Bromo-2-thiazolyl)-2-(Boc-amino)propanoic Acid
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Overview
Description
(S)-3-(4-Bromo-2-thiazolyl)-2-(Boc-amino)propanoic Acid is a chiral compound that features a thiazole ring substituted with a bromine atom and a Boc-protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(4-Bromo-2-thiazolyl)-2-(Boc-amino)propanoic Acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a condensation reaction involving a brominated precursor and a thiourea derivative.
Introduction of the Boc-Protected Amino Group: The Boc-protected amino group is introduced via a nucleophilic substitution reaction, where the Boc-protected amine reacts with an appropriate electrophile.
Final Coupling: The final step involves coupling the thiazole derivative with a suitable propanoic acid derivative under mild conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions to maximize yield, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(4-Bromo-2-thiazolyl)-2-(Boc-amino)propanoic Acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding a de-brominated thiazole derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: De-brominated thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-3-(4-Bromo-2-thiazolyl)-2-(Boc-amino)propanoic Acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibitors or as a probe in biochemical assays.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (S)-3-(4-Bromo-2-thiazolyl)-2-(Boc-amino)propanoic Acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzyme active sites, potentially inhibiting their activity. The Boc-protected amino group can be deprotected under physiological conditions, allowing the compound to interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
(S)-3-(4-Chloro-2-thiazolyl)-2-(Boc-amino)propanoic Acid: Similar structure but with a chlorine atom instead of bromine.
(S)-3-(4-Methyl-2-thiazolyl)-2-(Boc-amino)propanoic Acid: Similar structure but with a methyl group instead of bromine.
(S)-3-(4-Fluoro-2-thiazolyl)-2-(Boc-amino)propanoic Acid: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
(S)-3-(4-Bromo-2-thiazolyl)-2-(Boc-amino)propanoic Acid is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens or substituents may not
Properties
Molecular Formula |
C11H15BrN2O4S |
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Molecular Weight |
351.22 g/mol |
IUPAC Name |
3-(4-bromo-1,3-thiazol-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C11H15BrN2O4S/c1-11(2,3)18-10(17)13-6(9(15)16)4-8-14-7(12)5-19-8/h5-6H,4H2,1-3H3,(H,13,17)(H,15,16) |
InChI Key |
LUCLYJDULYUBBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=NC(=CS1)Br)C(=O)O |
Origin of Product |
United States |
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